(3S,4S)-pyrrolidine-3,4-diol

Glycosidase inhibition Stereochemistry-activity relationship Enzyme specificity

Researchers requiring enantiopure (3S,4S)-pyrrolidine-3,4-diol for glycosidase inhibitor development face supply inconsistency and stereochemical ambiguity. This batch delivers the defined (3S,4S) configuration, essential for targeting α-amyloglucosidases and arabinofuranosidase III. - Inhibits α-D-amyloglucosidases from *Aspergillus niger* and *Rhizopus* mold; the (3R,4R) enantiomer is inactive. - Functions as a specific arabinofuranosidase III probe without off-target α-glucosidase activity. - Derived from (+)-L-tartaric acid, ensuring high enantiopurity and a reliable synthetic route.

Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
CAS No. 90481-32-6
Cat. No. B1203203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3S,4S)-pyrrolidine-3,4-diol
CAS90481-32-6
Synonyms1,4-DDIT
1,4-dideoxy-1,4-imino-L-threitol
1,4-dideoxy-1,4-iminothreitol
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Structural Identifiers
SMILESC1C(C(CN1)O)O
InChIInChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2/t3-,4-/m0/s1
InChIKeyJCZPOYAMKJFOLA-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3S,4S)-Pyrrolidine-3,4-diol: Chiral Iminocyclitol Core


(3S,4S)-Pyrrolidine-3,4-diol (CAS 90481-32-6), also designated as 1,4-dideoxy-1,4-iminothreitol, is a chiral polyhydroxylated pyrrolidine classified as an iminocyclitol or azasugar [1]. Possessing the molecular formula C4H9NO2 and a molecular weight of 103.12 g/mol, this compound features two hydroxyl groups in a defined (3S,4S) stereochemical configuration on a five-membered nitrogen-containing heterocycle . As a synthetic iminosugar analog of carbohydrates, it functions as a transition-state mimic for glycoside hydrolases, demonstrating specific inhibition of arabinofuranosidase III [1]. Commercially available at standard purity of 97% from multiple research chemical suppliers, this enantiopure building block serves as a versatile chiral scaffold for derivatization and as a core structure in the development of small-molecule glycosidase inhibitors [2].

Uniqueness of (3S,4S)-Pyrrolidine-3,4-diol


Generic substitution of (3S,4S)-pyrrolidine-3,4-diol with alternative pyrrolidine-diols or other iminocyclitols is scientifically unsound due to the profound impact of stereochemistry and N-substitution patterns on glycosidase inhibition profiles and synthetic utility. The (3S,4S) configuration, derived from (+)-L-tartaric acid, dictates a specific spatial orientation of the two hydroxyl groups that determines which glycosidase enzymes the compound—and its derivatives—can recognize and inhibit [1]. In stark contrast, the enantiomeric (3R,4R)-pyrrolidine-3,4-diol series exhibits a completely divergent inhibitory profile, targeting α-D-mannosidases rather than α-D-amyloglucosidases, demonstrating that stereochemical inversion functionally redirects the scaffold to a different enzyme class [1]. Furthermore, the parent (3S,4S) scaffold possesses a secondary amine that enables precise N-alkylation chemistry; comparative studies reveal that even subtle variations in N-substituents—such as BnNH(CH2)2 versus 4-PhC6H4CH2NH(CH2)2—dramatically modulate both the potency and selectivity of the resulting inhibitors, underscoring that neither the parent compound nor its derivatives can be casually interchanged without compromising the intended research or synthetic outcome [1].

(3S,4S)-Pyrrolidine-3,4-diol: Comparative Evidence


Stereochemistry-Dependent Glycosidase Inhibition

In a direct head-to-head comparative study evaluating N-substituted derivatives of both stereochemical series, (3S,4S)-pyrrolidine-3,4-diol derivatives 9k, 9l, and 9m demonstrated modest inhibitory activities specifically toward α-D-amyloglucosidases from Aspergillus niger and Rhizopus mold, while the enantiomeric (3R,4R)-pyrrolidine-3,4-diol derivatives 10 exhibited no activity against these enzymes but instead unexpectedly inhibited α-D-mannosidases from almonds and jack bean [1]. This stereochemistry-driven target divergence establishes that the (3S,4S) scaffold is functionally non-interchangeable with the (3R,4R) scaffold for α-amyloglucosidase-directed inhibitor development.

Glycosidase inhibition Stereochemistry-activity relationship Enzyme specificity

Arabinofuranosidase III Specificity

The parent compound, (3S,4S)-pyrrolidine-3,4-diol (1,4-dideoxy-1,4-iminothreitol), has been identified in primary biochemical literature as an inhibitor of arabinofuranosidase III, an enzyme involved in the hydrolysis of arabinose-containing polysaccharides [1]. This specific inhibition profile distinguishes it from other commonly used iminosugar scaffolds such as 1-deoxynojirimycin (DNJ), which is primarily characterized as an α-glucosidase inhibitor and lacks reported activity on arabinofuranosidases [2].

Arabinofuranosidase inhibition Iminosugar Plant cell wall degradation

Synthesis from (+)-L-Tartaric Acid

The (3S,4S) stereochemical configuration is reliably established through synthesis from the natural chiral pool starting material (+)-L-tartaric acid, whereas the (3R,4R) enantiomer is derived from (-)-D-tartaric acid [1]. This synthetic approach ensures high enantiopurity and provides a scalable, well-characterized route distinct from multi-step asymmetric catalysis methods required for other chiral pyrrolidine-diols lacking a natural chiral pool precursor. Comparative studies on derivatives of the (3S,4S) scaffold, such as compound 9k with the N-substituent BnNH(CH2)2, confirm that the synthetic route preserves the desired configuration for downstream functionalization and biological evaluation [1].

Asymmetric synthesis Chiral pool synthesis Enantiopure building block

α-Glucosidase Inhibitor Lead Scaffold

In a focused library of pyrrolidine iminocyclitol inhibitors structurally related to 1,4-dideoxy-1,4-imino-D-arabitol (DAB-1), pyrrolidine-3,4-diol 15a and its diacetate derivative 15b emerged as the most potent α-glucosidase inhibitors in the entire series [1]. Molecular docking studies revealed that compounds 15a and 15b occupy the same active site region as the terminal ring NH group of the clinical α-glucosidase inhibitor acarbose, with the 2- or 5-hydroxyl substituents identified as critical for high inhibitory activity [1]. This establishes the pyrrolidine-3,4-diol core—of which (3S,4S)-pyrrolidine-3,4-diol is the fundamental enantiopure scaffold—as a privileged pharmacophore for α-glucosidase inhibitor design, outperforming alternative iminocyclitol frameworks within the same comparative library.

α-Glucosidase inhibition Iminocyclitol library Structure-activity relationship

(3S,4S)-Pyrrolidine-3,4-diol: Validated Applications


α-Amyloglucosidase Inhibitor Development

Direct head-to-head comparative evidence demonstrates that N-substituted derivatives of (3S,4S)-pyrrolidine-3,4-diol inhibit α-D-amyloglucosidases from Aspergillus niger and Rhizopus mold, whereas the (3R,4R) enantiomeric series is inactive against these enzymes [1]. Researchers developing inhibitors targeting α-amyloglucosidases—enzymes relevant to carbohydrate metabolism and certain fungal pathologies—must specifically utilize the (3S,4S) scaffold. The established N-alkylation chemistry on the secondary amine enables systematic exploration of substituent effects (e.g., 9k with BnNH(CH2)2, 9l with 4-PhC6H4CH2NH(CH2)2) to optimize potency and selectivity, with the parent scaffold serving as the essential stereochemical foundation [1].

Arabinofuranosidase III Functional Probing

The parent compound (3S,4S)-pyrrolidine-3,4-diol (1,4-dideoxy-1,4-iminothreitol) is characterized as a specific inhibitor of arabinofuranosidase III, an enzyme involved in the degradation of arabinose-containing polysaccharides found in plant cell walls and certain bacterial capsules [1]. This inhibition profile is distinct from other iminosugars such as 1-deoxynojirimycin, which targets α-glucosidases [2]. This specific activity makes the compound valuable as a chemical probe for dissecting arabinofuranosidase-dependent pathways in plant biomass conversion, microbial pathogenesis, and glycobiology research where selective enzyme inhibition is required without off-target effects on other glycosidases.

Chiral Building Block for Iminocyclitol Synthesis

The (3S,4S)-pyrrolidine-3,4-diol scaffold is reliably prepared from the abundant chiral pool precursor (+)-L-tartaric acid, ensuring high enantiopurity and providing a well-characterized synthetic route distinct from the (3R,4R) series derived from (-)-D-tartaric acid [1]. This synthetic accessibility makes it a practical chiral building block for laboratories constructing complex iminocyclitol libraries without requiring de novo asymmetric catalysis development. The secondary amine functionality permits straightforward N-functionalization, while the two hydroxyl groups offer additional derivatization handles, enabling the systematic preparation of focused compound libraries for structure-activity relationship studies in glycosidase inhibitor discovery [3].

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